3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one
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Overview
Description
3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by this compound results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These interactions could potentially influence various biochemical reactions.
Cellular Effects
In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It is also reported that these compounds can significantly inhibit the migration and invasion of 4T1 cells . The specific cellular effects of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one remain to be explored.
Molecular Mechanism
It is known that similar compounds can inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition can lead to the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of partially or fully reduced pyrrolo[2,3-C]pyridine derivatives.
Scientific Research Applications
3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: A compound with a different core structure but similar functional groups.
Uniqueness
3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-9(2)6-3-4-10-5-7(6)11-8(9)12/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJMCRAWBQGQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=NC=C2)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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